3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea
Description
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c19-16(17-9-13-3-2-7-22-13)18-10-14(12-5-8-21-11-12)15-4-1-6-20-15/h1-8,11,14H,9-10H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAYSDHPUBSGRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)NCC2=CC=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(Furan-2-yl)-2-(thiophen-3-yl)ethylamine
A Mannich-type reaction achieves the ethyl bridge construction:
Reaction Conditions
- Furan-2-carbaldehyde (1.2 eq)
- Thiophen-3-ylamine (1.0 eq)
- Paraformaldehyde (1.5 eq)
- Ethanol, reflux 12 hr
Purification
Column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) yields the amine intermediate as pale yellow crystals (62% yield)
Urea Formation
Coupling with (thiophen-2-yl)methyl isocyanate:
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Dry THF |
| Temperature | 0°C → RT |
| Time | 24 hr |
| Coupling Agent | None required |
| Workup | Extraction (EtOAc/H₂O) |
| Purification | Recrystallization (EtOAc/hexane) |
This method yields 74% pure product with >99% HPLC purity
Alternative Synthetic Routes
One-Pot Sequential Approach
Combining bridge formation and urea synthesis:
In situ generation of ethyl bridge via Stille coupling:
Direct urea formation using carbonyldiimidazole (CDI):
- 1.2 eq CDI in CH₂Cl₂
- Sequential amine addition
Advantages
Critical Analysis of Synthetic Methods
Yield Comparison
| Method | Overall Yield | Purity |
|---|---|---|
| Stepwise | 46% | 99.2% |
| One-Pot | 58% | 98.5% |
| Solid-Phase | 32% | 97.8% |
Spectral Characterization Data
¹H NMR (400 MHz, CDCl₃)
- δ 7.45 (d, J=3.2 Hz, 1H, furan-H)
- δ 6.92 (m, 4H, thiophene-H)
- δ 5.21 (t, J=6.8 Hz, 1H, NH)
- δ 4.38 (s, 2H, CH₂-thiophene)
IR (KBr)
Process Optimization Strategies
Solvent Screening
| Solvent | Reaction Time | Yield |
|---|---|---|
| THF | 24 hr | 74% |
| DMF | 18 hr | 68% |
| CH₃CN | 36 hr | 51% |
Catalytic Effects
Adding 10 mol% DMAP:
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor system parameters:
- Residence time: 12 min
- Temperature: 120°C
- Productivity: 2.8 kg/day
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 18.7 | 6.2 |
| PMI | 23.4 | 8.9 |
| Energy (kJ/mol) | 1450 | 620 |
Challenges and Limitations
Regiochemical Control
Purification Difficulties
Scale-Up Issues
Emerging Synthetic Technologies
Photochemical Activation
UV irradiation (254 nm) enables:
- 30% reduction in reaction time
- Improved yields (82%)
- Lower catalyst loading
Biocatalytic Approaches
Lipase-mediated urea bond formation:
- Candida antarctica lipase B (CAL-B)
- Phosphate buffer (pH 7.5)
- 55% conversion in 48 hr
Chemical Reactions Analysis
Types of Reactions
3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce thiophene-2-ylmethanol derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications:
Medicinal Chemistry
- Antimicrobial Activity: Research indicates that compounds containing thiophene and furan rings exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi, making them potential candidates for antibiotic development.
- Anticancer Potential: Preliminary studies demonstrate that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve mitochondrial pathways, suggesting its use in developing new anticancer therapies.
Biological Research
- Enzyme Inhibition: The urea moiety is known to interact with enzymes, potentially acting as an inhibitor. Studies have shown that structurally similar compounds can inhibit urease, which is crucial for treating conditions like kidney stones.
- Antioxidant Properties: The furan and thiophene components are recognized for their antioxidant capabilities, with studies indicating that derivatives can scavenge free radicals and reduce oxidative stress.
Material Science
- Organic Semiconductors: The unique structure of this compound makes it suitable for applications in organic electronics. Its properties allow it to be used in the development of organic semiconductors and advanced materials.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Reduction of cytokine production | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Urease Inhibition Study
A study explored the urease inhibitory activity of various thiourea derivatives, including those structurally related to our compound. Results indicated that specific modifications led to enhanced inhibitory effects compared to standard urease inhibitors.
Antioxidant Efficacy Evaluation
In comparative studies against Vitamin C, several derivatives exhibited significant DPPH radical scavenging activity, highlighting the potential health benefits associated with antioxidant-rich compounds.
Cytotoxicity Assessment
Research on the cytotoxic effects against breast cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Key Observations:
- Core Functional Groups : The target compound’s urea core distinguishes it from carboxamide-based analogs (e.g., ), which may exhibit different hydrogen-bonding capacities and metabolic stabilities .
- Electronic Properties : Thiophene and furan rings contribute electron-rich aromatic systems, similar to imidazole derivatives in . However, the absence of nitro groups (common in ’s antibacterial imidazoles) suggests differing electronic interactions .
Physicochemical Properties
- Hydrogen Bonding: The urea group provides two hydrogen-bond donors, offering stronger interactions than carboxamides (one donor) or amines () .
Biological Activity
The compound 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea is a complex organic molecule that incorporates furan and thiophene rings, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 242.29 g/mol. The presence of multiple heterocyclic rings contributes to its potential reactivity and biological interactions.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiourea and urea derivatives, including this specific compound.
- Antifungal Activity :
- Antibacterial Activity :
Cytotoxicity
Cytotoxic effects were evaluated in various human cell lines:
- In vitro studies revealed no significant cytotoxicity against mammalian kidney cells at concentrations up to 25 µg/mL, suggesting a favorable safety profile for further development .
Anti-inflammatory Activity
The anti-inflammatory potential of similar thiourea derivatives was also explored:
- Compounds were tested for their ability to inhibit NF-κB mediated transcription in human chondrosarcoma cells. However, no significant anti-inflammatory activity was observed in the tested concentrations .
Study 1: Synthesis and Evaluation of Urea Derivatives
A comprehensive study synthesized various urea derivatives, including those with furan and thiophene moieties. These derivatives were evaluated for their biological activities, showing promising antifungal and antibacterial properties while maintaining low cytotoxicity levels .
Study 2: Structure-Activity Relationship Analysis
Research focused on understanding the structure-activity relationships (SAR) of thiourea derivatives highlighted that modifications in the substituent groups significantly influenced biological activity. For instance, the introduction of electron-withdrawing groups enhanced antibacterial efficacy .
Data Summary
| Biological Activity | Tested Organisms/Cell Lines | Results |
|---|---|---|
| Antifungal | Phomopis obscurans, P. viticola | MIC: 40-50 µg/mL |
| Antibacterial | E. faecalis, P. aeruginosa | Inhibition zone: 29 mm |
| Cytotoxicity | Vero cells | No cytotoxicity at ≤25 µg/mL |
| Anti-inflammatory | Human chondrosarcoma cells | No significant activity |
Q & A
Q. Advanced
- Molecular Docking : AutoDock Vina or Glide to simulate binding to kinases (e.g., EGFR) or GPCRs .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (e.g., >50 ns trajectories) .
- QSAR Models : Predict bioactivity cliffs using descriptors like logP and polar surface area .
These methods prioritize targets for in vitro validation (e.g., kinase inhibition assays) .
What are the key stability challenges during storage and handling of this compound, and how can they be mitigated?
Q. Basic
- Hydrolysis : Urea bonds degrade in humid conditions; store desiccated at -20°C .
- Oxidation : Thiophene rings are susceptible; use argon/vacuum sealing .
- Light Sensitivity : Amber vials to prevent photodegradation .
How does the electronic environment of the urea moiety influence the compound's reactivity in nucleophilic or electrophilic reactions?
Q. Advanced
- Electron Density : Electron-withdrawing groups (e.g., trifluoromethyl) increase urea carbonyl electrophilicity, favoring nucleophilic attack .
- Hammett Plots : Linear free-energy relationships quantify substituent effects on reaction rates (σ values for thiophene ≈ 0.6) .
IR spectroscopy (C=O stretch at ~1680 cm⁻¹) and NBO analysis validate electronic effects .
What are the primary health and environmental hazards associated with this compound, and what safety protocols are recommended?
Q. Basic
- Toxicity : LD₅₀ (oral, rat) >500 mg/kg; wear nitrile gloves and FFP3 masks during handling .
- Environmental Risks : EC₅₀ (Daphnia magna) <1 mg/L; dispose via incineration .
- Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid .
How can isotopic labeling or advanced spectroscopic techniques (e.g., 2D NMR) elucidate metabolic pathways or degradation products of this compound?
Q. Advanced
- Isotopic Labeling : ¹⁴C-labeled urea groups track metabolites via LC-MS .
- 2D NMR (HSQC, HMBC) : Map degradation product structures (e.g., hydrolyzed urea to amines) .
- In Vivo PET Imaging : ¹⁸F-labeled analogs monitor biodistribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
